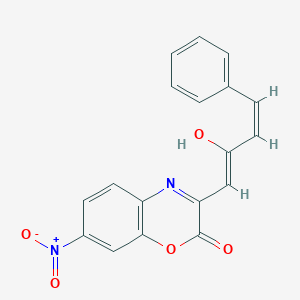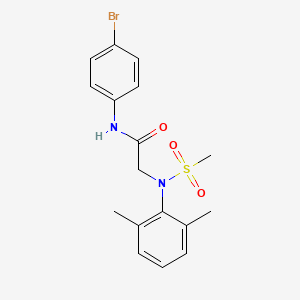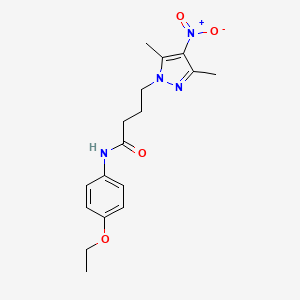
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide, also known as MNPG, is a novel compound with potential applications in scientific research.
Mecanismo De Acción
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide exerts its anti-inflammatory and anti-tumor effects by targeting multiple signaling pathways involved in inflammation and cancer development. It inhibits the activation of NF-κB signaling pathway, which is a key regulator of pro-inflammatory cytokines and chemokines. N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide also modulates the expression of other transcription factors, such as AP-1 and STAT3, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide has been shown to modulate the expression of a wide range of genes involved in inflammation and cancer development. It inhibits the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and CXCL1. N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide also induces the expression of anti-inflammatory cytokines, such as IL-10. In cancer cells, N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide induces cell cycle arrest and apoptosis, and inhibits the expression of genes involved in cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide has several advantages as a research tool, including its potent anti-inflammatory and anti-tumor activities, its ability to target multiple signaling pathways, and its low toxicity. However, N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide also has some limitations, such as its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
Future research on N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide should focus on elucidating its mechanism of action in more detail, identifying its molecular targets, and exploring its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, efforts should be made to improve the solubility and bioavailability of N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide, and to develop more potent analogs with improved pharmacological properties.
Métodos De Síntesis
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide can be synthesized using a multi-step process involving the reaction of 1-naphthylamine with 4-phenoxybenzoyl chloride, followed by the reaction of the resulting intermediate with N-methylsulfonyl chloride and N-(4-aminophenyl)glycine. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide has been shown to exhibit potent anti-inflammatory and anti-tumor activities in vitro and in vivo. It has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB signaling pathway. N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide also induces cell cycle arrest and apoptosis in cancer cells, and inhibits tumor growth in mouse xenograft models.
Propiedades
IUPAC Name |
2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-32(29,30)27(20-14-16-22(17-15-20)31-21-10-3-2-4-11-21)18-25(28)26-24-13-7-9-19-8-5-6-12-23(19)24/h2-17H,18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNURNJWEJEWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-isobutyl-4-piperidinyl)methyl]-2-(2-methoxyethyl)-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6118796.png)
![2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6118812.png)

![1-phenyl-4-{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B6118825.png)
![N-(2-methoxy-1-methylethyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6118830.png)
![2-amino-5-(2-chlorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118848.png)


![1-{1-[1-(1H-indazol-1-ylacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6118856.png)

![5-methyl-2-(4-methylphenyl)-4-({[4-(1-piperidinylsulfonyl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6118865.png)
![N~2~-(3-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6118871.png)

